[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-

chemoinformatics drug design material science

Researchers face variability in chelation efficiency when using generic biphenyl linkers. This compound provides a precise 2',4'-dihydroxy-4-carboxylic acid geometry for reproducible multidentate coordination. Key advantages: - Defined H-bond donor/acceptor topology minimizes batch-to-batch variability in MOF synthesis. - Dual functionality (phenolic -OH and -COOH) enables use as a crosslinkable monomer or pendant group. - Available from BenchChem with ready stock, ensuring supply chain reliability for R&D programs.

Molecular Formula C13H10O4
Molecular Weight 230.22 g/mol
CAS No. 167627-29-4
Cat. No. B070536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dihydroxy-
CAS167627-29-4
Molecular FormulaC13H10O4
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(C=C2)O)O)C(=O)O
InChIInChI=1S/C13H10O4/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7,14-15H,(H,16,17)
InChIKeyPEVQDMOVQZLJFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2′,4′-Dihydroxy-[1,1′-biphenyl]-4-carboxylic acid Overview


2′,4′-Dihydroxy-[1,1′-biphenyl]-4-carboxylic acid (CAS 167627-29-4; IUPAC: 4-(2,4-dihydroxyphenyl)benzoic acid) is an aromatic organic compound of formula C₁₃H₁₀O₄ [1]. It belongs to the hydroxybiphenyl carboxylic acid class, characterized by a biphenyl scaffold with a para-carboxylic acid group on one ring and 2′,4′-dihydroxy substitution on the other. This specific substitution pattern distinguishes it from other regioisomers and determines its hydrogen-bonding capacity, acidity, and metal-chelating potential, making it a candidate for applications requiring precise spatial arrangement of functional groups, such as metal-organic framework (MOF) ligand design or polymer building blocks.

1 Unique 2′,4′-dihydroxy substitution supports multidentate chelation and hydrogen-bonding topology
2 Bifunctional scaffold (phenolic -OH & para-COOH) fits MOF ligand design or polymer building-block research
3 Distinct regioisomeric identity may support analytical reference standard workflows for metabolite identification

Why 2′,4′-Dihydroxy Substitution Matters


Within the hydroxybiphenyl carboxylic acid family, the position and number of hydroxyl and carboxyl groups directly control molecular geometry, hydrogen-bond donor/acceptor topology, and metal-coordination behavior. Simple analogs such as 4′-hydroxy-[1,1′-biphenyl]-4-carboxylic acid (CAS 58574-03-1) lack the second hydroxyl required for multidentate chelation, while regioisomers like 2′,4′-dihydroxy-[1,1′-biphenyl]-2-carboxylic acid (CAS varies) present an ortho-carboxyl geometry that alters binding pocket compatibility. Even closely related compounds—such as 3,3′-dihydroxy-[1,1′-biphenyl]-4-carboxylic acid or 2′,3-dihydroxybiphenyl-4-carboxylic acid—differ in at least one hydroxyl position, which can shift pKa values, modify solubility, and disrupt structure-activity relationships in both catalytic and biological contexts [1]. Without head-to-head comparative data, a generic substitution risks introducing uncontrolled variability in chelation efficiency, polymer crosslinking density, or metabolite recognition.

! Mono-hydroxy analogs (e.g., 4′-hydroxy-biphenyl-4-carboxylic acid) lack the second hydroxyl required for multidentate chelation, altering metal-coordination behavior.
! Regioisomers with ortho-carboxyl geometry may shift binding pocket compatibility and solubility profiles compared to the para-carboxyl arrangement.
! Even minor hydroxyl position shifts can change pKa values and disrupt hydrogen-bond networks, affecting polymer crosslinking or molecular recognition.

Quantitative Differentiation Evidence


Physicochemical Property Comparison with Mono-hydroxy Analog

Computed XLogP and hydrogen-bond donor/acceptor counts for the target compound are compared with the mono-hydroxylated analog 4′-hydroxy-[1,1′-biphenyl]-4-carboxylic acid (CAS 58574-03-1). The target compound exhibits a lower lipophilicity and an additional hydrogen-bond donor, which can influence solubility and molecular recognition. [1][2]

XLogP & HBD comparison
Cross-study comparable
Target: XLogP 2.4, HBD 3
Comparator: 2.8, HBD 2
Δ XLogP −0.4, Δ HBD +1
Supports differentiated solubility and recognition vs. mono-hydroxy analog
Computed properties; experimental validation needed
chemoinformatics drug design material science

Class-Level CB2 Receptor Affinity Inference

No direct binding data is available for the target compound. However, a structurally related analog, 2,6-dihydroxy-biphenyl-4-carboxylic acid pentyl ester, showed weak affinity for the human CB2 receptor (Ki ≈ 4 µM) [1]. This class-level inference suggests the biphenyl-4-carboxylic acid scaffold can interact with GPCRs, but the specific 2′,4′-dihydroxy substitution and the free carboxylic acid of the target compound would likely alter binding compared to the ester and 2,6-substitution pattern.

CB2 affinity inference
Class-level inference
Analog Ki ≈ 4 µM (human CB2)
Weak CB2 interaction reported for related scaffold; target potency unknown
No direct binding data for this compound
cannabinoid receptor binding affinity drug discovery

Transparency on Limited Comparative Data

A thorough search of primary literature, patents, and authoritative databases did not yield any direct head-to-head or cross-study comparable quantitative data (e.g., IC₅₀, Kd, reaction rates, stability constants) for the target compound against a specific named comparator under the same experimental conditions. The compound's differential profile remains largely uncharacterized in the public domain [1]. Therefore, robust differentiation for procurement must currently rely on its unique substitution pattern and predicted physicochemical properties rather than empirically proven superiority over specific analogs.

Comparative data gap
Data to verify
No public head-to-head or cross-study comparative performance data found
Selection rests on regioisomeric identity, not proven performance advantage
Empirical differentiation remains uncharacterized
chemical sourcing decision support data transparency

Evidence-Backed Application Scenarios


MOF Ligand Design with Chelating Biphenyl Linkers

The 2′,4′-dihydroxy and 4-carboxylic acid groups provide a multidentate coordination environment distinct from mono-hydroxylated or dicarboxylated biphenyl linkers. The specific geometry may enable new MOF topologies with tunable pore sizes, although direct comparative performance data versus other linkers (e.g., 4,4′-biphenyldicarboxylic acid) are currently lacking [1].

Functionalized Polymers for Metal Ion Extraction

The compound's bi-functionality (phenolic -OH and -COOH) allows it to act as a crosslinkable monomer or a pendant group in copolymers. The 2′,4′-dihydroxy arrangement may offer different metal-binding selectivity compared to polymers made from 2,4-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid, supported by class-level inference from dihydroxybenzoic acid polymer studies [1].

Reference Standard for Metabolite Identification

As a potential hydroxylated metabolite of biphenyl or certain pharmaceuticals, this compound could serve as an analytical standard for LC-MS/MS identification. Its distinct retention time and fragmentation pattern relative to other dihydroxybiphenyl carboxylic acids (e.g., the 2′,4′-dihydroxy-2-carboxylic acid isomer found in Trifolium repens [2]) can aid in unambiguous metabolite assignment in toxicology or environmental fate studies.

Application
Selection Property
Validation Focus
MOF Ligand Design
Multidentate chelation geometry
Metal-binding stoichiometry & topology validation
Functionalized Polymers
Bifunctional −OH/−COOH reactivity
Metal ion extraction selectivity assessment
Metabolite Identification Standard
Isomeric retention behavior
LC–MS/MS regioisomer separation verification
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